2-Chloro-3-fluoro-6-iodobenzaldehyde
Overview
Description
2-Chloro-3-fluoro-6-iodobenzaldehyde is a halogenated benzaldehyde derivative. This compound is characterized by the presence of chlorine, fluorine, and iodine atoms attached to the benzene ring, making it a unique and versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-fluoro-6-iodobenzaldehyde typically involves multi-step reactions. One common method is the halogenation of benzaldehyde, where specific conditions are employed to introduce chlorine, fluorine, and iodine atoms at the desired positions on the benzene ring. For instance, the halogenation of benzaldehyde can be achieved through electrophilic aromatic substitution reactions using halogenating agents like chlorine, fluorine, and iodine under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing catalysts and specific reaction conditions to ensure efficient halogenation. The use of advanced techniques such as continuous flow reactors can further enhance the production efficiency and scalability of this compound .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-fluoro-6-iodobenzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to primary alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium cyanide (KCN) are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Primary alcohols.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-3-fluoro-6-iodobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: This compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a building block in drug development.
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluoro-6-iodobenzaldehyde involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to various biological targets. For example, the compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-fluorobenzaldehyde
- 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
- 6-Chloro-2-fluoro-3-methylbenzaldehyde
Uniqueness
2-Chloro-3-fluoro-6-iodobenzaldehyde is unique due to the specific combination of chlorine, fluorine, and iodine atoms on the benzene ring. This unique halogenation pattern imparts distinct chemical and physical properties, making it valuable in various applications and differentiating it from other halogenated benzaldehydes .
Properties
IUPAC Name |
2-chloro-3-fluoro-6-iodobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFIO/c8-7-4(3-11)6(10)2-1-5(7)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQVSDJLSWPAQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)C=O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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